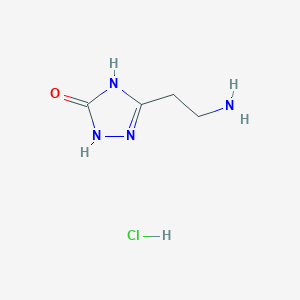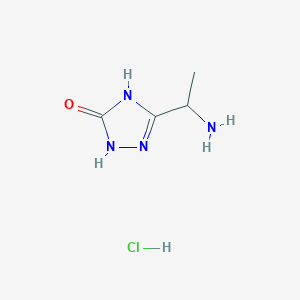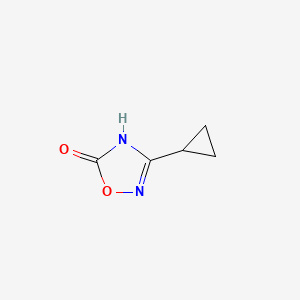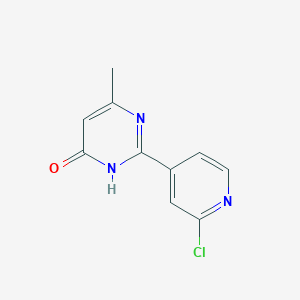
Anti-Kentsin Trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anti-Kentsin Trifluoroacetate is an intermediate with the molecular weight of 673.7 mol/g . It is reported to be present in water bodies at low concentrations . Most of the trifluoroacetate in the environment is discussed to arise from natural processes, but also with the contribution from decomposition of environmental chemicals .
Synthesis Analysis
Trifluoroacetic acid (TFA) is prepared industrially by the electrofluorination of acetyl chloride or acetic anhydride, followed by hydrolysis of the resulting trifluoroacetyl fluoride . The synthesis, reactivity, and characterization of the hydroxylamine trifluoroacetate is given . Fast oximation reaction of several ketones was gained at room temperature .Chemical Reactions Analysis
Five amines were reacted with trifluoroacetic anhydride (TFAA) as a derivatization reagent and subsequently analyzed via 19 F nuclear magnetic resonance (NMR) spectroscopy .Physical And Chemical Properties Analysis
Trifluoroacetic acid is a strong organic acid with high volatility and limited industrial uses as a solvent and as an intermediate in the synthesis of agrochemicals and pharmaceuticals . It is miscible with water and its low octanol/water partition coefficient indicates no potential to bioaccumulate .Applications De Recherche Scientifique
Toxicity and Exposure
Trifluoroacetic acid (TFAA), structurally similar to acetic acid, is used industrially and in laboratories. A study reported a case of dermal exposure to TFAA, which resulted in a partial thickness burn but no initial electrolyte abnormalities or dysrhythmias. The patient's condition did not worsen, suggesting that while TFAA may structurally resemble hydrofluoric acid (HF), it does not appear to share the same level of toxicity. This is an important consideration for emergency physicians dealing with occupational exposures (Sun & Corbett, 2017).
Metabolism and Analysis
Trifluoroacetate (TFA), a major metabolite of halothane, was analyzed using a newly developed isotachophoretic technique, requiring minimal sample preparation and offering both qualitative and quantitative analysis over a wide concentration range. This technique, providing a more sensitive assay, is crucial for future research into the biotransformation of halothane and potentially other substances (Morio et al., 1980).
Environmental and Health Surveillance
Trifluoroacetic acid, as a component of polyfluoroalkyl chemicals (PFCs), is a concern due to its persistence and widespread presence in the environment. Studies investigating the presence of PFCs, including TFA, in the general population indicate that exposure is widespread. Monitoring human exposure to PFCs, including TFA, is vital due to the potential health risks associated with these compounds (Calafat et al., 2007).
Medical Imaging and Diagnostics
In medical diagnostics, the synthetic amino acid analog anti-18F-FACBC, which allows for the evaluation of the L-amino acid transport system, was studied for whole-body radiation burden in humans. It showed acceptable dosimetry and is favorable for extracting relevant physiological parameters due to its nonmetabolized nature. This indicates its potential for use in PET imaging and diagnosis (Nye et al., 2007).
Safety And Hazards
The potential of trifluoroacetic acid to induce acute toxicity is very low and oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect . Biomarker analyses indicate that trifluoroacetic acid is a weak peroxisome proliferator in rats .
Orientations Futures
Fluorine compounds are known for their abundance in more than 20% of pharmaceutical and agrochemical products mainly due to the enhanced lipophilicity, metabolic stability, and pharmacokinetic properties of organofluorides . Consequently, the last decade has seen enormous growth in the incorporation of a trifluoromethyl group into organic motifs .
Propriétés
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H45N11O6.C2HF3O2/c1-12(34)16(24)19(37)32-14(7-4-10-29-21(25)26)17(35)31-13(6-2-3-9-23)18(36)33-15(20(38)39)8-5-11-30-22(27)28;3-2(4,5)1(6)7/h12-16,34H,2-11,23-24H2,1H3,(H,31,35)(H,32,37)(H,33,36)(H,38,39)(H4,25,26,29)(H4,27,28,30);(H,6,7)/t12-,13+,14+,15+,16+;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCVFFIKMUADKZ-GYFKHDNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46F3N11O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
673.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Anti-Kentsin Trifluoroacetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

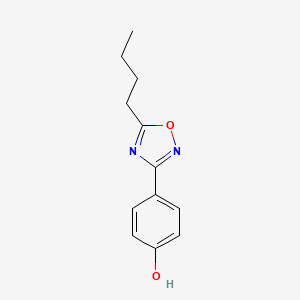
![4-(4-Aminophenyl)-2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B1384471.png)
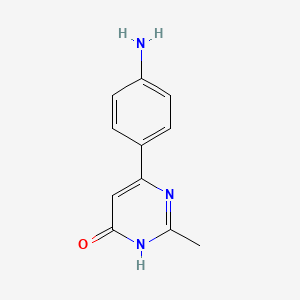
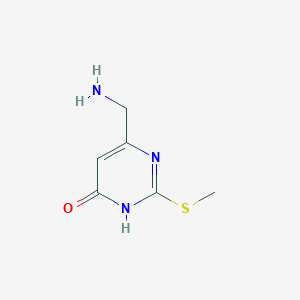
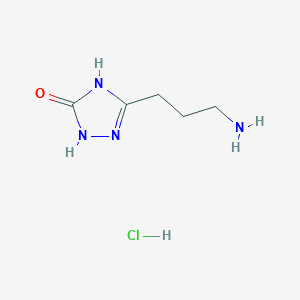
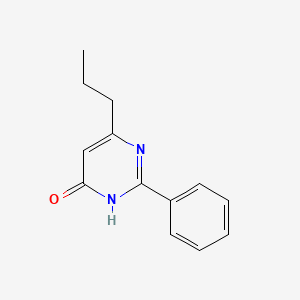

![2-[6-Methyl-4-oxo-2-(pyrimidin-2-yl)-1,4-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384480.png)
![3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384481.png)
